4-Aminopyrimidine
Overview
Description
4-Aminopyrimidine is an organic compound with the chemical formula C₄H₅N₃ It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position of the pyrimidine ring
Mechanism of Action
Target of Action
4-Aminopyrimidine, also known as 4-aminopyridine (4-AP), primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as an inhibitor of Kv channels . By blocking these channels, it prolongs the action potentials and enhances the release of neurotransmitters . This results in increased neuronal signaling . It’s worth noting that 4-AP has also been shown to potentiate voltage-gated calcium channel currents, independent of its effects on Kv channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of action potentials in neurons through the modulation of Kv channels . By inhibiting these channels, this compound affects the repolarization phase of the action potential, leading to a prolonged depolarization state. This enhances the release of neurotransmitters, thereby facilitating neuronal communication .
Pharmacokinetics
This compound is typically administered orally and has a high bioavailability of 96%
Result of Action
The primary molecular effect of this compound is the inhibition of Kv channels , leading to prolonged action potentials and enhanced neurotransmitter release . At the cellular level, this results in increased neuronal signaling . In the context of disease, this compound has been shown to reduce axon damage and demyelination in models of traumatic brain injury .
Biochemical Analysis
Biochemical Properties
4-Aminopyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in pyrimidine metabolism. For instance, it can act as a substrate or inhibitor for enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are key players in the pyrimidine biosynthesis pathway . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and activity.
Cellular Effects
This compound has been shown to impact various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release at the neuromuscular junction . This effect is particularly relevant in the context of neurological disorders, where this compound has been used to improve symptoms in patients with multiple sclerosis by restoring conduction to demyelinated axons .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated potassium channels. By blocking these channels, this compound prolongs action potentials, thereby enhancing neurotransmitter release . This mechanism is crucial for its therapeutic effects in neurological disorders. Additionally, this compound can interact with other biomolecules, such as enzymes involved in pyrimidine metabolism, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects can diminish over prolonged periods due to degradation . In in vitro and in vivo studies, this compound has demonstrated significant short-term benefits, such as reducing axon damage and demyelination in experimental models of traumatic brain injury . Long-term studies are needed to fully understand its stability and sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to improve motor function and reduce symptoms in models of neurological disorders . At higher doses, it can cause adverse effects, such as convulsions and toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions are crucial for its localization and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, in neurons, this compound can localize to the axonal regions, where it modulates action potentials and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with ammonia, which results in the substitution of chlorine atoms with amino groups. Another method includes the reaction of 2,4,6-trichloropyrimidine with ammonia, followed by selective dechlorination.
Industrial Production Methods: In industrial settings, this compound is often produced via the ammonification of 4,6-dichloropyrimidine. This process involves the use of ammonia gas under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and pyrimidine derivatives with different functional groups .
Scientific Research Applications
4-Aminopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 2-Aminopyrimidine
- 3-Aminopyrimidine
- 4-Aminopyridine
Comparison: 4-Aminopyrimidine is unique due to its specific position of the amino group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. For example, 4-Aminopyridine, while similar in structure, has different pharmacological properties and is used primarily as a potassium channel blocker .
Properties
IUPAC Name |
pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
Record name | 4-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-54-8 | |
Record name | 4-Aminopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.